Cas no 1307070-23-0 (N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide)

N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- AKOS008996562
- 1307070-23-0
- N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide
- Z86756213
- EN300-26684338
- N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide
-
- Inchi: 1S/C14H13F3N2O/c15-14(16,17)11-5-3-4-10(8-11)12(20)19-13(9-18)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,19,20)
- InChI Key: WMEJBDKLHKWBCU-UHFFFAOYSA-N
- SMILES: C(NC1(C#N)CCCC1)(=O)C1=CC=CC(C(F)(F)F)=C1
Computed Properties
- Exact Mass: 282.09799753g/mol
- Monoisotopic Mass: 282.09799753g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 52.9Ų
Experimental Properties
- Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 422.5±45.0 °C(Predicted)
- pka: 11.29±0.20(Predicted)
N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684338-2.5g |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
1307070-23-0 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-26684338-1g |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
1307070-23-0 | 90% | 1g |
$628.0 | 2023-09-12 | |
Enamine | EN300-26684338-0.1g |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
1307070-23-0 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-26684338-0.25g |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
1307070-23-0 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26684338-10g |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
1307070-23-0 | 90% | 10g |
$2701.0 | 2023-09-12 | |
Enamine | EN300-26684338-0.5g |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
1307070-23-0 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26684338-5.0g |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
1307070-23-0 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-26684338-5g |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
1307070-23-0 | 90% | 5g |
$1821.0 | 2023-09-12 | |
Enamine | EN300-26684338-0.05g |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
1307070-23-0 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-26684338-1.0g |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
1307070-23-0 | 95.0% | 1.0g |
$628.0 | 2025-03-20 |
N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide Related Literature
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide
N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide: A Comprehensive Overview
N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide (CAS No. 1307070-23-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyanocyclopentyl moiety and a trifluoromethyl-substituted benzamide group. These structural elements contribute to its potential therapeutic applications and have been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The cyanocyclopentyl moiety in N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide is a key structural feature that imparts specific chemical and biological properties to the molecule. The presence of the cyano group (-CN) on the cyclopentyl ring enhances the compound's reactivity and stability, making it an attractive candidate for various medicinal applications. Recent research has shown that compounds containing this moiety exhibit potent anti-inflammatory and analgesic properties, which are crucial for the development of new therapeutic agents.
The trifluoromethyl group (CF3) in N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide is another critical component that significantly influences the compound's pharmacological profile. Trifluoromethyl groups are known for their ability to modulate the lipophilicity and metabolic stability of molecules, which can enhance their bioavailability and reduce their susceptibility to metabolic degradation. This feature makes N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide a promising candidate for drug development, particularly in areas where improved pharmacokinetic properties are essential.
In recent years, N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential as an inhibitor of various enzymes and receptors. One notable application is its use as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have shown promise in the treatment of various cancers, neurodegenerative diseases, and inflammatory disorders. Studies have demonstrated that N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide can effectively inhibit HDAC activity, leading to changes in gene expression that may have therapeutic benefits.
Beyond its role as an HDAC inhibitor, N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a crucial role in many diseases, including arthritis, asthma, and cardiovascular diseases. Research has shown that N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This property makes it a valuable candidate for the development of new anti-inflammatory drugs.
The synthesis of N-(1-Cyanocyclopentyl)-3-(trifluoromethyl)benzamide involves several steps, including the preparation of the cyanocyclopentyl intermediate and the subsequent coupling with 3-trifluoromethylbenzoic acid. The synthetic route is well-documented in the literature and can be optimized to achieve high yields and purity. The availability of efficient synthetic methods has facilitated the production of this compound on a larger scale, enabling more extensive biological evaluations.
Clinical trials involving N-< strong > (1-Cyanocyclopentyl) strong > -3 - < strong > (trifluoromethyl)benzamide strong > are currently underway to assess its safety and efficacy in various therapeutic settings. Preliminary results from these trials have been promising, with the compound demonstrating favorable pharmacokinetic properties and minimal side effects. However, further research is needed to fully understand its long-term effects and potential interactions with other drugs.
In conclusion, N- < strong > (1-Cyanocyclopentyl) strong > -3 - < strong > (trifluoromethyl)benzamide strong > (CAS No. 1307070-23-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it an attractive candidate for the development of new therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the field.
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